![molecular formula C19H29NO6 B12872759 7-{3-[5-(Furan-2-yl)-3-hydroxypentyl]-2-oxo-1,3-oxazolidin-4-yl}heptanoic acid CAS No. 89248-94-2](/img/structure/B12872759.png)
7-{3-[5-(Furan-2-yl)-3-hydroxypentyl]-2-oxo-1,3-oxazolidin-4-yl}heptanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-(5-(Furan-2-yl)-3-hydroxypentyl)-2-oxooxazolidin-4-yl)heptanoic acid is a complex organic compound that features a furan ring, a hydroxypentyl chain, and an oxazolidinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(5-(Furan-2-yl)-3-hydroxypentyl)-2-oxooxazolidin-4-yl)heptanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the furan derivative, followed by the introduction of the hydroxypentyl chain. The oxazolidinone ring is then formed through cyclization reactions. The final step involves the attachment of the heptanoic acid chain.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
7-(3-(5-(Furan-2-yl)-3-hydroxypentyl)-2-oxooxazolidin-4-yl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazolidinone ring can be reduced to form different derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions on the furan ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the oxazolidinone ring can produce various amine derivatives.
科学的研究の応用
7-(3-(5-(Furan-2-yl)-3-hydroxypentyl)-2-oxooxazolidin-4-yl)heptanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 7-(3-(5-(Furan-2-yl)-3-hydroxypentyl)-2-oxooxazolidin-4-yl)heptanoic acid involves its interaction with specific molecular targets. The furan ring and oxazolidinone moiety can interact with enzymes or receptors, potentially inhibiting or activating their function. The hydroxypentyl chain may also play a role in the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Furan-2-carboxylic acid: A simpler furan derivative with similar reactivity.
Oxazolidinone derivatives: Compounds with the oxazolidinone ring, used in various pharmaceutical applications.
Hydroxypentyl derivatives: Compounds with a hydroxypentyl chain, used in organic synthesis.
Uniqueness
7-(3-(5-(Furan-2-yl)-3-hydroxypentyl)-2-oxooxazolidin-4-yl)heptanoic acid is unique due to its combination of functional groups, which provide a diverse range of reactivity and potential applications. The presence of the furan ring, hydroxypentyl chain, and oxazolidinone moiety in a single molecule allows for complex interactions and multifunctional properties.
特性
CAS番号 |
89248-94-2 |
|---|---|
分子式 |
C19H29NO6 |
分子量 |
367.4 g/mol |
IUPAC名 |
7-[3-[5-(furan-2-yl)-3-hydroxypentyl]-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid |
InChI |
InChI=1S/C19H29NO6/c21-16(9-10-17-7-5-13-25-17)11-12-20-15(14-26-19(20)24)6-3-1-2-4-8-18(22)23/h5,7,13,15-16,21H,1-4,6,8-12,14H2,(H,22,23) |
InChIキー |
GXQOBROFCMNJGL-UHFFFAOYSA-N |
正規SMILES |
C1C(N(C(=O)O1)CCC(CCC2=CC=CO2)O)CCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


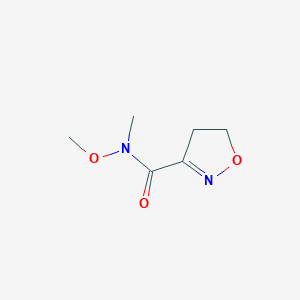
![3,4,4A,5-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B12872685.png)
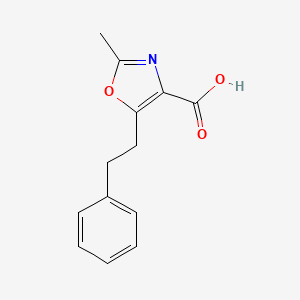
![(Z)-2-(Prop-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one](/img/structure/B12872699.png)
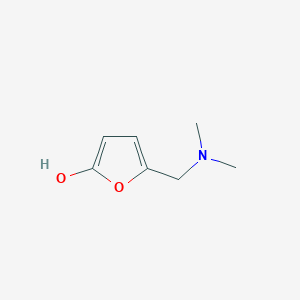
![2-Aminobenzo[d]oxazol-5-ol](/img/structure/B12872714.png)
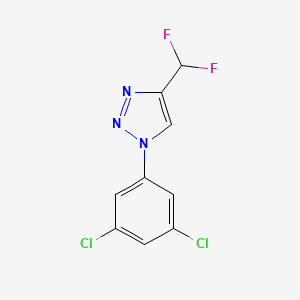
![1-Isopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12872730.png)
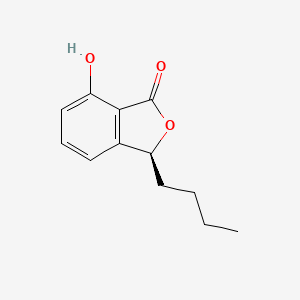
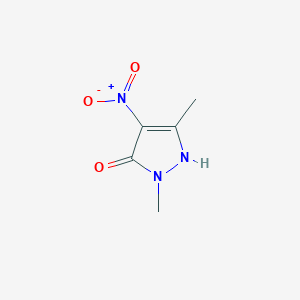
![2-(Carboxy(hydroxy)methyl)-7-(methylthio)benzo[d]oxazole](/img/structure/B12872748.png)
![8-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12872761.png)
![3-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12872765.png)
![2-([1,1'-Biphenyl]-2-yl)-3,4-dihydroisoquinolin-2-ium bromide](/img/structure/B12872766.png)
